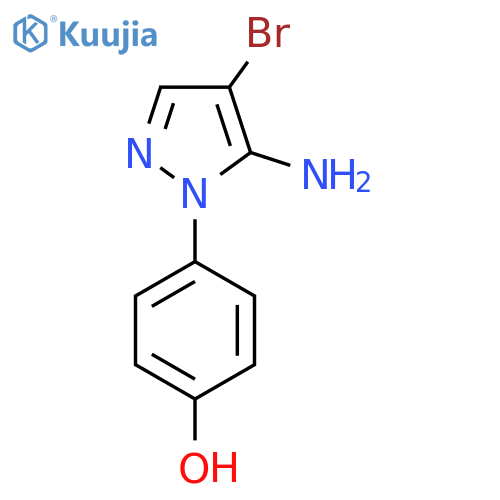

Cas no 2091480-29-2 (4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol)

4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol 化学的及び物理的性質

名前と識別子

-

- 2091480-29-2

- 4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol

- EN300-1296605

- Phenol, 4-(5-amino-4-bromo-1H-pyrazol-1-yl)-

-

- インチ: 1S/C9H8BrN3O/c10-8-5-12-13(9(8)11)6-1-3-7(14)4-2-6/h1-5,14H,11H2

- InChIKey: ZHINHYIDVDRVSC-UHFFFAOYSA-N

- ほほえんだ: BrC1C=NN(C=1N)C1C=CC(=CC=1)O

計算された属性

- せいみつぶんしりょう: 252.98507g/mol

- どういたいしつりょう: 252.98507g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 64.1Ų

じっけんとくせい

- 密度みつど: 1.78±0.1 g/cm3(Predicted)

- ふってん: 427.9±35.0 °C(Predicted)

- 酸性度係数(pKa): 8.56±0.15(Predicted)

4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1296605-10.0g |

4-(5-amino-4-bromo-1H-pyrazol-1-yl)phenol |

2091480-29-2 | 10g |

$5037.0 | 2023-06-06 | ||

| Enamine | EN300-1296605-2500mg |

4-(5-amino-4-bromo-1H-pyrazol-1-yl)phenol |

2091480-29-2 | 2500mg |

$2295.0 | 2023-09-30 | ||

| Enamine | EN300-1296605-0.5g |

4-(5-amino-4-bromo-1H-pyrazol-1-yl)phenol |

2091480-29-2 | 0.5g |

$1124.0 | 2023-06-06 | ||

| Enamine | EN300-1296605-0.1g |

4-(5-amino-4-bromo-1H-pyrazol-1-yl)phenol |

2091480-29-2 | 0.1g |

$1031.0 | 2023-06-06 | ||

| Enamine | EN300-1296605-0.25g |

4-(5-amino-4-bromo-1H-pyrazol-1-yl)phenol |

2091480-29-2 | 0.25g |

$1078.0 | 2023-06-06 | ||

| Enamine | EN300-1296605-500mg |

4-(5-amino-4-bromo-1H-pyrazol-1-yl)phenol |

2091480-29-2 | 500mg |

$1124.0 | 2023-09-30 | ||

| Enamine | EN300-1296605-5.0g |

4-(5-amino-4-bromo-1H-pyrazol-1-yl)phenol |

2091480-29-2 | 5g |

$3396.0 | 2023-06-06 | ||

| Enamine | EN300-1296605-100mg |

4-(5-amino-4-bromo-1H-pyrazol-1-yl)phenol |

2091480-29-2 | 100mg |

$1031.0 | 2023-09-30 | ||

| Enamine | EN300-1296605-50mg |

4-(5-amino-4-bromo-1H-pyrazol-1-yl)phenol |

2091480-29-2 | 50mg |

$983.0 | 2023-09-30 | ||

| Enamine | EN300-1296605-1000mg |

4-(5-amino-4-bromo-1H-pyrazol-1-yl)phenol |

2091480-29-2 | 1000mg |

$1172.0 | 2023-09-30 |

4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol 関連文献

-

1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenolに関する追加情報

4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol: A Comprehensive Overview

The compound 4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol, also known by its CAS number 2091480-29-2, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a phenol group attached to a pyrazole ring, which is further substituted with amino and bromo groups. These functional groups contribute to the compound's reactivity and biological activity.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly in the design of kinase inhibitors and other bioactive molecules. The presence of the amino group in the pyrazole ring enhances hydrogen bonding capabilities, which is crucial for molecular interactions within biological systems. Additionally, the bromine substituent introduces electron-withdrawing effects, further modulating the electronic properties of the molecule. These features make 4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol a promising candidate for various therapeutic applications.

In terms of synthesis, researchers have developed efficient methods to prepare this compound. One common approach involves the condensation of o-amino phenol with a suitable bromo derivative, followed by cyclization to form the pyrazole ring. Optimization of reaction conditions, such as temperature and solvent selection, has significantly improved the yield and purity of the product. Advanced techniques like microwave-assisted synthesis have also been explored to accelerate the reaction process, making it more suitable for large-scale production.

The biological evaluation of 4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol has revealed its potential as an anti-inflammatory and antioxidant agent. In vitro assays demonstrate its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, its radical scavenging activity suggests that it could be effective in combating oxidative stress-related diseases. These findings underscore the compound's potential as a lead molecule for drug discovery.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound with various protein targets. Molecular docking studies indicate that 4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol can interact with critical residues in enzyme active sites, enhancing its bioavailability and efficacy. Such insights are invaluable for guiding further optimization studies aimed at improving pharmacokinetic properties.

In conclusion, 4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol, CAS number 2091480-29-2, represents a valuable addition to the arsenal of bioactive molecules. Its unique structure, coupled with promising biological activities, positions it as a key player in future drug development efforts. Continued research into its synthesis, mechanism of action, and therapeutic applications will undoubtedly shed more light on its full potential.

2091480-29-2 (4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol) 関連製品

- 16674-78-5(Magnesium acetate tetrahydrate)

- 877631-48-6(N'-2-(4-chlorophenyl)ethyl-N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylethanediamide)

- 2228533-10-4(tert-butyl N-[2-(3-acetamidophenyl)-1-oxopropan-2-yl]-N-methylcarbamate)

- 941899-47-4(N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenylnaphthalene-2-sulfonamide)

- 2172630-58-7(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-3,3-dimethylbutanoic acid)

- 1251576-57-4(N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide)

- 2138158-54-8(3-(5-Formylthiophen-2-yl)furan-2-sulfonamide)

- 2171854-29-6(5-propyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid)

- 2231674-30-7(Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate)

- 2228244-51-5(3-(4-hydroxy-3-nitrophenyl)-2,2-dimethylpropanoic acid)